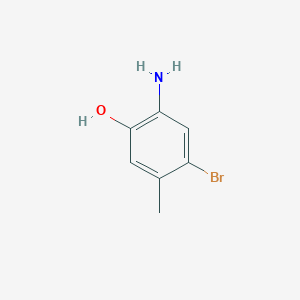

2-Amino-4-bromo-5-methylphenol

Beschreibung

Overview of Phenolic Compounds in Organic Chemistry

Phenolic compounds, characterized by a hydroxyl (-OH) group directly attached to an aromatic ring, are a significant class of organic molecules. britannica.com Their chemistry is rich and varied, largely dictated by the interplay between the aromatic ring and the hydroxyl group. Phenols are generally more acidic than alcohols due to the resonance stabilization of the corresponding phenoxide ion. wikipedia.org This acidity, along with the electron-donating nature of the hydroxyl group, makes the aromatic ring highly susceptible to electrophilic substitution reactions. wikipedia.org

Phenolic compounds are ubiquitous in nature and are also synthesized on a large scale for industrial use. wikipedia.orgcontinental.edu.pe Their applications are wide-ranging, from the production of polymers and resins like Bakelite to their use as precursors in the synthesis of pharmaceuticals and agrochemicals. wikipedia.orgketonepharma.com The physical properties of phenols, such as their higher boiling points compared to hydrocarbons of similar molecular weight, are a result of strong intermolecular hydrogen bonding. britannica.com

Significance of Aminophenols in Synthetic and Biological Contexts

Aminophenols are a class of aromatic compounds that contain both an amino (-NH2) and a hydroxyl (-OH) group attached to a benzene (B151609) ring. researchgate.netchemcess.com These functional groups impart amphoteric properties, allowing them to act as weak acids or bases, though the basic character typically predominates. researchgate.netchemcess.com The relative positions of the amino and hydroxyl groups give rise to three isomers: 2-aminophenol (B121084), 3-aminophenol, and 4-aminophenol, each with distinct chemical and physical properties. researchgate.net

In synthetic chemistry, aminophenols are highly valued as versatile intermediates. researchgate.net They are crucial in the manufacturing of dyes, pharmaceuticals, and photographic developers. researchgate.netchemicalbook.comkajay-remedies.com For instance, 2-aminophenol is a key precursor in the synthesis of metal-complex dyes and various heterocyclic compounds. kajay-remedies.comwikipedia.org The reactivity of both the amino and hydroxyl groups allows for a wide array of chemical transformations, including acylation, alkylation, and cyclization reactions. researchgate.net

From a biological perspective, aminophenol derivatives have shown a range of activities. Certain derivatives are being investigated for their potential as antimicrobial and antifungal agents. kajay-remedies.comsolubilityofthings.com Furthermore, they serve as building blocks for more complex molecules with potential therapeutic applications, such as in the development of oncology drugs. kajay-remedies.com The study of aminophenols and their derivatives continues to be an active area of research, with a focus on creating novel compounds with specific biological functions. rsc.orgrsc.org

Structural and Chemical Relevance of Brominated Phenols

The introduction of a bromine atom onto a phenol (B47542) ring significantly alters its chemical reactivity and properties. Brominated phenols are important intermediates in organic synthesis, particularly in cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions, which are fundamental for forming carbon-carbon bonds. chemrxiv.orgrsc.org The bromine atom acts as a good leaving group in these reactions, facilitating the introduction of a wide variety of substituents.

The process of brominating phenols is a classic example of an electrophilic aromatic substitution reaction. khanacademy.org The hydroxyl group of the phenol activates the aromatic ring, making it more susceptible to attack by an electrophile, in this case, a bromine species. The position of bromination can often be controlled by the reaction conditions, such as the solvent and the brominating agent used. chemrxiv.orgkhanacademy.org For example, the use of a polar solvent like water can lead to polysubstitution, while less polar solvents can favor the formation of monobrominated products. khanacademy.org The presence of other substituents on the phenol ring also directs the position of the incoming bromine atom.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-4-bromo-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFOSMHDFYXTCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90604132 | |

| Record name | 2-Amino-4-bromo-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848358-81-6 | |

| Record name | 2-Amino-4-bromo-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of 2 Amino 4 Bromo 5 Methylphenol

X-ray Diffraction (XRD) and Crystallographic Analysis

Analysis of Hydrogen Bonding and Intermolecular Interactions

The molecular structure of 2-Amino-4-bromo-5-methylphenol, featuring hydroxyl (-OH), amino (-NH2), and bromo (-Br) functional groups, allows for a variety of intra- and intermolecular interactions that dictate its crystal packing and physical properties. The analysis of these interactions is crucial for understanding its supramolecular chemistry.

In the solid state, aminophenols are known to form extensive networks of hydrogen bonds. researchgate.netacs.org For this compound, the presence of both a hydrogen bond donor (-OH and -NH2 groups) and acceptor (-NH2, -OH, and the electronegative Br atom) facilitates the formation of robust hydrogen-bonding motifs. The primary interactions expected are O-H···N and N-H···O hydrogen bonds between adjacent molecules. researchgate.net Additionally, weaker N-H···π and C-H···O interactions may also play a role in stabilizing the crystal lattice. acs.org

Interactive Data Table: Predicted Contributions of Intermolecular Contacts for this compound Based on Hirshfeld Surface Analysis of Analogous Compounds.

| Interaction Type | Predicted Contribution (%) | Description |

| H···H | ~30-60% | Represents the most significant contribution, arising from the numerous hydrogen atoms on the periphery of the molecule. |

| O···H/H···O | ~10-20% | Corresponds to the strong N-H···O and O-H···O hydrogen bonds, which are key to forming the primary structural motifs. |

| N···H/H···N | ~10-15% | Indicates the presence of O-H···N and N-H···N hydrogen bonds, further stabilizing the crystal structure. nih.gov |

| Br···H/H···Br | ~5-15% | These contacts, involving the bromine atom, contribute significantly to the packing, acting as weak hydrogen bond acceptors and participating in halogen bonding. nih.govnih.gov |

| C···H/H···C | ~5-10% | Arise from the interactions between hydrogen atoms and the aromatic carbon framework. |

These interactions collectively result in a highly organized, three-dimensional supramolecular architecture. The specific arrangement and strength of these hydrogen bonds and other van der Waals forces will determine the compound's melting point, solubility, and other macroscopic properties.

Conformation and Stereochemistry

The concepts of conformation and stereochemistry are fundamental to understanding the three-dimensional nature of molecules.

Conformation: this compound possesses conformational flexibility due to the rotation around the single bonds connecting the hydroxyl and amino groups to the phenyl ring. The relative orientation of the -OH and -NH2 groups can vary, leading to different conformers. Intramolecular hydrogen bonding between the ortho-positioned amino and hydroxyl groups (O-H···N) is a possibility and would significantly influence the preferred conformation by locking the functional groups in a relatively planar arrangement with the benzene (B151609) ring. nih.gov The steric bulk of the bromine atom and the methyl group will also impose constraints on the rotational freedom of the substituents.

Stereochemistry: Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. For a molecule to exhibit chirality and have enantiomers, it must possess a stereogenic center, typically a carbon atom bonded to four different substituents.

In the case of this compound, an examination of its structure reveals the absence of any stereogenic centers. The carbon atoms of the phenyl ring are sp2 hybridized and part of a planar system, and no carbon atom is bonded to four different groups. Therefore, this compound is an achiral molecule and does not have enantiomers or diastereomers.

Electron Microscopy for Microstructural Analysis (e.g., SEM)

Scanning Electron Microscopy (SEM) is a powerful technique used to investigate the surface topography and morphology of solid materials at the micro- and nanoscale. While spectroscopic methods provide information about molecular structure, SEM reveals the microstructural characteristics of the bulk material, such as crystal shape, size distribution, and surface features.

Furthermore, SEM can be used to examine surface topography, identifying features such as fractures, steps, or defects on the crystal surfaces. This information is pertinent to understanding the material's handling and processing characteristics. Although no specific SEM studies on this compound are documented in the surveyed literature, the technique remains a valuable tool for the comprehensive solid-state characterization of this and other similar chemical compounds. nepjol.info

Computational Chemistry and Theoretical Investigations of 2 Amino 4 Bromo 5 Methylphenol

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. For a molecule like 2-Amino-4-bromo-5-methylphenol, DFT would typically be employed using a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to accurately model its properties.

Geometry Optimization and Molecular Structure Prediction

A fundamental step in computational analysis is geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy state on the potential energy surface. For this compound, this calculation would predict key structural parameters.

Key Predicted Parameters would include:

Bond Lengths: The distances between connected atoms (e.g., C-C, C-O, C-N, C-Br, C-H, O-H, N-H).

Bond Angles: The angles formed by three consecutive bonded atoms (e.g., C-C-C, C-O-H, H-N-H).

Dihedral Angles: The torsional angles that define the molecule's three-dimensional conformation, particularly the orientation of the amino (-NH2), hydroxyl (-OH), and methyl (-CH3) groups relative to the benzene (B151609) ring.

These optimized parameters provide the most stable, ground-state structure of the molecule, which is essential for all subsequent calculations.

Vibrational Frequency Analysis (IR and Raman Spectra Simulation)

Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

The analysis would yield a set of vibrational modes, each with a specific frequency and intensity. These modes correspond to the stretching, bending, and torsional motions of the atoms. For this compound, characteristic frequencies would be predicted for:

O-H and N-H stretching vibrations.

Aromatic C-H and C-C stretching.

C-O, C-N, and C-Br stretching.

Bending modes of the amino and methyl groups.

A data table from such a study would typically compare the calculated (often scaled) frequencies with experimentally observed IR and Raman peaks for validation.

Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic behavior and chemical reactivity.

HOMO: Represents the ability to donate an electron. Its energy level is related to the ionization potential.

LUMO: Represents the ability to accept an electron. Its energy level is related to the electron affinity.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive.

Analysis for this compound would involve calculating the energies of these orbitals and visualizing their electron density distributions to identify which parts of the molecule are involved in electron donation and acceptance.

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactive sites for electrophilic and nucleophilic attacks.

The MEP map uses a color scale to denote different potential regions:

Red: Electron-rich regions (negative potential), susceptible to electrophilic attack. For this compound, these would likely be centered around the electronegative oxygen and nitrogen atoms.

Blue: Electron-deficient regions (positive potential), susceptible to nucleophilic attack. These are typically found around hydrogen atoms, especially the acidic protons of the -OH and -NH2 groups.

Green: Neutral regions (zero potential).

The MEP map provides a clear, qualitative picture of the charge distribution and is useful for understanding intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed description of the Lewis-like bonding structure of a molecule. It examines charge transfer, hyperconjugation, and intramolecular interactions by analyzing the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis type orbitals (acceptors).

For this compound, NBO analysis would quantify:

Natural Atomic Charges: The charge distribution on each atom.

Hybridization: The character of the hybrid orbitals forming the bonds.

Stabilization Energies (E(2)): The energy associated with donor-acceptor interactions. A high E(2) value indicates a strong interaction, such as the delocalization of lone pair electrons from the oxygen or nitrogen atoms into the antibonding orbitals of the benzene ring.

Chemical Reactivity Descriptors (e.g., Fukui functions, Electrophilicity-based Charge Transfer)

Conceptual DFT provides a framework for calculating global and local reactivity descriptors, which help in quantifying and predicting the chemical reactivity of a molecule.

Global Reactivity Descriptors:

Hardness (η): Resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo electronic change.

Electronegativity (χ): The power of a species to attract electrons.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

These descriptors are calculated from the HOMO and LUMO energies.

Local Reactivity Descriptors:

Fukui Functions (f(r)): These functions identify the most reactive sites within a molecule. The Fukui function indicates the change in electron density at a specific point when an electron is added or removed, thus highlighting sites prone to nucleophilic (f+) or electrophilic (f-) attack.

These theoretical tools provide a comprehensive understanding of the intrinsic chemical properties and potential reaction pathways for this compound.

Quantum Chemical Modeling of Spectroscopic Data

There are no specific studies available that report the quantum chemical modeling of the spectroscopic data (such as IR, UV-Vis, or NMR spectra) for this compound. Such studies would typically involve methods like Density Functional Theory (DFT) to calculate the optimized molecular geometry and predict vibrational frequencies and electronic transitions. While research on other substituted phenols and anilines exists, providing a methodological precedent, direct application and results for this compound have not been published.

Molecular Docking Studies with Biological Targets

Similarly, the scientific literature lacks molecular docking studies that investigate the interaction of this compound with specific biological targets. This type of computational analysis is crucial for drug discovery, as it predicts the binding affinity and orientation of a molecule within the active site of a protein.

Binding Energy Calculations

Without molecular docking studies, there are no reported binding energy calculations for this compound with any biological receptors. These calculations are fundamental to assessing the potential of a compound as a therapeutic agent.

Ligand-Protein Interactions

Detailed analyses of the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and any protein targets have not been described in the literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

No QSAR models have been developed for derivatives of this compound. QSAR studies are essential for understanding how chemical structure relates to biological activity and for designing new compounds with enhanced properties.

Feature Selection Algorithms

There are no published instances of feature selection algorithms being applied to a dataset of this compound derivatives to identify the key molecular descriptors that influence their biological activity.

Predictive Modeling of Biological Activities

Consequently, no predictive models for the biological activities of this compound derivatives have been reported. The development of such models would be contingent on the synthesis and biological testing of a series of related compounds, followed by the application of QSAR methodologies.

Applications and Advanced Materials Chemistry of 2 Amino 4 Bromo 5 Methylphenol Derivatives

Medicinal Chemistry Applications

The exploration of novel therapeutic agents is a cornerstone of medicinal chemistry. The unique substitution pattern of 2-Amino-4-bromo-5-methylphenol, featuring an amino group, a bromine atom, and a methyl group on a phenol (B47542) ring, presents a versatile platform for the development of new drugs. However, the potential of its derivatives in various therapeutic areas, including as anticancer, antidiabetic, and antimicrobial agents, is largely underexplored.

Development of Novel Therapeutic Agents

While the parent compound provides a starting point, it is the synthesis of various derivatives that often leads to the discovery of potent and selective therapeutic agents. The functional groups on the this compound ring are amenable to a variety of chemical modifications, which could lead to compounds with enhanced biological activities.

Fungal infections, particularly in immunocompromised individuals, pose a significant health threat. While many antifungal agents exist, the emergence of resistant strains necessitates the discovery of new therapeutic options. The structural motifs present in this compound could be conducive to antifungal activity. However, there is a notable absence of published research investigating the antifungal properties of its derivatives. Future studies would need to evaluate the efficacy of these compounds against various fungal pathogens, such as Candida albicans and Aspergillus fumigatus, with MIC values serving as a key indicator of their potential.

The management of type 2 diabetes often involves the inhibition of enzymes such as α-amylase and α-glucosidase, which are responsible for the breakdown of carbohydrates and the subsequent increase in blood glucose levels. Many natural and synthetic compounds are being investigated for their potential as inhibitors of these enzymes. Although the phenolic structure of this compound suggests that its derivatives could potentially exhibit such inhibitory activity, there is a lack of specific research to support this hypothesis. Future investigations would require in vitro enzymatic assays to determine the half-maximal inhibitory concentration (IC50) values of any synthesized derivatives against α-amylase and α-glucosidase to assess their antidiabetic potential.

Many anticancer drugs exert their effects by interacting with DNA, thereby inhibiting cancer cell replication and proliferation. The planar aromatic structure of this compound could allow its derivatives to intercalate into the DNA double helix or bind to its grooves. However, there are no specific studies in the available literature that explore the DNA binding properties of these derivatives or their potential as anticancer agents. Research in this domain would involve techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism to study the interaction between the compounds and DNA, and to determine binding constants. Furthermore, cytotoxicity assays against various cancer cell lines would be necessary to evaluate their anticancer potential.

Oxidative stress is implicated in a variety of diseases, and compounds with antioxidant properties can help to mitigate its damaging effects. Phenolic compounds are well-known for their ability to scavenge free radicals. While it is plausible that derivatives of this compound possess antioxidant activity, there is a lack of specific experimental data to confirm this. Standard assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, could be employed to quantify the antioxidant capacity of these compounds and determine their IC50 values.

Antimalarial and Antiviral Potential

The derivatives of aminophenols, including structures related to this compound, have been investigated for their potential therapeutic applications, notably in the realms of antimalarial and antiviral research. Schiff bases, which are readily synthesized from primary amines and carbonyl compounds, are a significant class of compounds exhibiting a wide spectrum of biological activities, including antimalarial and antiviral properties. phytojournal.comresearchgate.net The core mechanism often involves the electrophilic carbon and nucleophilic nitrogen in the C=N imine bond, which provides excellent binding opportunities with various biological targets. gsconlinepress.com

In the context of antiviral research, a derivative of the closely related 2-amino-5-methylphenol, namely 2-Amino-4,4alpha-dihydro-4alpha-7-dimethyl-3H-phenoxazine-3-one, has demonstrated specific antiviral activity. nih.gov This compound was found to inhibit the proliferation of poliovirus in Vero cells at concentrations between 0.25 µg/ml and 2 µg/ml, with its maximum activity observed at 1 µg/ml. nih.govresearchgate.net Such findings suggest that phenoxazine derivatives synthesized from aminophenols could serve as a basis for developing agents against poliovirus infections. nih.gov

Furthermore, the broader class of 4-aminoquinoline derivatives has been a cornerstone of antimalarial drug discovery. Structure-activity relationship studies have shown that these compounds can be highly effective. oup.com For instance, certain α-Amino-o-cresol derivatives have shown high efficacy against multidrug-resistant strains of Plasmodium falciparum. nih.gov While direct studies on this compound derivatives are not extensively documented in this specific context, the established antimalarial activity of related aminophenol and aminoquinoline structures indicates a promising avenue for future research. oup.comekb.eg The synthesis of novel amino chalcones and dihydroquinolone derivatives has also yielded compounds with excellent antimalarial activity, with some showing IC50 values comparable to the reference drug Chloroquine. ekb.eg

Design of Schiff Bases with Biological Activity

Schiff bases derived from aminophenols represent a versatile class of ligands that are readily synthesized through the condensation of a primary amine with a carbonyl compound. gsconlinepress.comrasayanjournal.co.in These compounds are of significant interest in medicinal chemistry due to their broad range of biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. phytojournal.comgsconlinepress.com The synthesis is typically a straightforward process involving an addition and an elimination reaction, often best performed at a mildly acidic pH. gsconlinepress.com

The biological activity of Schiff bases and their metal complexes is well-documented. phytojournal.comresearchgate.net For example, Schiff bases formed from the condensation of isatin and various amino acids have demonstrated strong antibacterial activity. gsconlinepress.com Similarly, derivatives of 2-aminophenol (B121084) have been synthesized and screened for various biological applications. rsc.org The resulting imine group (-C=N-) in the Schiff base structure is crucial for their biological activity.

Metal complexes of these Schiff bases often exhibit enhanced biological properties compared to the free ligands, a phenomenon sometimes explained by chelation theory. phytojournal.com For example, 2-Aminomethylthiophenyl-4-bromosalicylaldehyde Schiff base and its metal complexes have been screened for antimicrobial activities, with the complexes showing enhanced inhibitory effects. phytojournal.com The design of these molecules can be tailored; for instance, Schiff bases derived from 4-aminoantipyrine and various aldehydes have shown promising anti-inflammatory activity. phytojournal.com The structural flexibility and the ease of synthesis make Schiff bases derived from compounds like this compound prime candidates for developing new therapeutic agents. phytojournal.comgsconlinepress.com

Enzyme Inhibition Studies

Derivatives of this compound, particularly Schiff bases and their metal complexes, have been the subject of enzyme inhibition studies, targeting enzymes implicated in various diseases. A significant area of this research focuses on cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of neurodegenerative disorders like Alzheimer's disease. ijcce.ac.irijcce.ac.ir

Studies on novel Zn(II) complexes synthesized from amino acid Schiff bases have shown potent inhibitory activities against both AChE and BChE. ijcce.ac.irijcce.ac.ir For these complexes, Ki values were reported in the micromolar range, indicating significant inhibition. ijcce.ac.irijcce.ac.ir Similarly, other synthesized Schiff bases have demonstrated inhibitory effects on AChE and BChE, with IC50 values in the nanomolar range. nih.gov

Beyond cholinesterases, the inhibitory activity of these compounds has been tested against other enzymes like carbonic anhydrases (hCAs). Certain Schiff base derivatives were found to inhibit hCA I and hCA II enzymes effectively. nih.gov The general inhibitory effect of Schiff base metal complexes has also been demonstrated against various aminopeptidases. nih.gov For instance, Cu(II), Ni(II), and Cd(II) complexes have been shown to inhibit neutral and basic aminopeptidases, while glutamyl-AP was inhibited by all tested complexes except for the Zn(II) complex. nih.gov These findings highlight the potential of designing potent enzyme inhibitors from aminophenol-derived Schiff bases.

Table 1: Enzyme Inhibition Data for Selected Schiff Base Derivatives

| Derivative/Complex | Target Enzyme | Inhibition Value (Ki or IC50) |

| Zn(II) Amino Acid Schiff Base Complexes | Acetylcholinesterase (AChE) | Ki: 78.04±8.66 - 111.24±12.61 µM ijcce.ac.irijcce.ac.ir |

| Zn(II) Amino Acid Schiff Base Complexes | Butyrylcholinesterase (BChE) | Ki: 24.31±3.98 - 85.18±7.05 µM ijcce.ac.irijcce.ac.ir |

| Synthesized Schiff Bases (10–15) | Acetylcholinesterase (AChE) | IC50: 16.11–57.75 nM nih.gov |

| Synthesized Schiff Bases (10–15) | Butyrylcholinesterase (BChE) | IC50: 19.80–53.31 nM nih.gov |

| Synthesized Schiff Bases (10–15) | Human Carbonic Anhydrase I (hCA I) | IC50: 26.08 ± 8.53 nM nih.gov |

| Synthesized Schiff Bases (10–15) | Human Carbonic Anhydrase II (hCA II) | IC50: 85.79 ± 24.80 nM nih.gov |

Materials Science Applications

Precursors for Polymer Synthesis

This compound possesses two highly reactive functional groups: an amino group (-NH₂) and a hydroxyl group (-OH). These groups make the molecule a suitable monomer or precursor for the synthesis of a variety of polymers. The presence of both an amine and a hydroxyl group allows it to participate in step-growth polymerization to form different classes of polymers.

For example, the amino group can react with carboxylic acids or their derivatives (like acyl chlorides) to form polyamide linkages, while the hydroxyl group can react with the same to form polyester linkages. If reacted with a di-functional or multi-functional monomer containing carboxylic acid groups, it could lead to the formation of poly(ester-amide)s. Furthermore, the amino group can react with isocyanates to form polyureas, and the hydroxyl group can react with isocyanates to form polyurethanes. The rigid aromatic ring of the phenol would be incorporated into the polymer backbone, likely imparting enhanced thermal stability and specific mechanical properties to the resulting material. The bromine atom on the ring also offers a site for further modification of the polymer, such as cross-linking or grafting, through reactions like nucleophilic substitution or coupling reactions.

Development of Organic Semiconductors

Derivatives of this compound, especially Schiff bases, are being explored for their potential in materials science, including the development of organic semiconductors. Schiff base compounds can possess favorable optoelectronic and electrical characteristics, thermal resistance, and semiconducting properties. jcsp.org.pk The key to these properties lies in their molecular structure, which often includes extended π-conjugated systems. This conjugation allows for the delocalization of electrons, a fundamental requirement for charge transport in organic materials.

The formation of Schiff bases from aminophenols introduces an imine (C=N) bond which extends the conjugated system of the aromatic rings. This can lead to a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron mobility. Metal chelation with these Schiff base ligands can further modulate the electronic properties, sometimes enhancing conductivity. The intramolecular charge transfer (ICT) from electron-donating to electron-accepting moieties through these conjugated links is a unique property that can be harnessed in the design of semiconductor materials. rsc.org

Nonlinear Optical (NLO) Materials

Schiff bases derived from aromatic amines and aldehydes have gained significant attention as nonlinear optical (NLO) materials due to their extensive π-conjugation, synthetic flexibility, and high second-order nonlinear susceptibilities. nih.gov NLO materials are crucial for applications in electro-optics, telecommunications, and information technology. rsc.org The NLO response in these organic molecules is typically enhanced by creating a push-pull system, where electron-donor (D) and electron-acceptor (A) groups are linked through a π-electronic bridge (D–π–A). rsc.orgnih.gov

Derivatives of this compound are well-suited for this purpose. The hydroxyl and amino groups can act as electron donors, while the bromine atom has an electron-withdrawing effect. By forming a Schiff base with an aldehyde that contains a strong acceptor group, a D–π–A structure can be readily created. The intramolecular charge transfer (ICT) within such molecules leads to large changes in molecular dipole moment upon excitation, resulting in high molecular hyperpolarizability (β), a key measure of second-order NLO activity. rsc.org Computational studies using methods like Density Functional Theory (DFT) are often employed to predict the NLO properties of newly designed Schiff bases, guiding the synthesis of materials with enhanced performance. rsc.orgnih.gov

Table 2: Calculated First Hyperpolarizability (β) of Selected Schiff Base Compounds

| Compound | First Hyperpolarizability (βtot) x 10⁻³⁰ esu |

| 4AAPOCB | 14.74 nih.gov |

| 4AAPPCB | 8.10 nih.gov |

| L4 (nitro-substituted) | 15.418 researchgate.net |

Note: The compounds listed are examples of Schiff bases studied for NLO properties and are not directly derived from this compound but illustrate the potential of the material class.

Catalytic Applications (e.g., phenoxy-imine ligands in catalysis)

There is currently no published research detailing the synthesis or catalytic use of phenoxy-imine ligands specifically derived from this compound. While the broader class of phenoxy-imine ligands is well-established in catalysis, particularly in polymerization reactions, the specific derivatives of the title compound have not been explored in this context according to accessible scientific databases and publications.

Phenoxy-imine ligands, in general, are valued for their modular nature, which allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. These complexes have been successfully employed as catalysts in various transformations, including olefin polymerization, ring-opening polymerization of cyclic esters, and other organic syntheses. The performance of these catalysts, such as their activity, selectivity, and stability, is highly dependent on the specific substituents on the phenoxy and imine moieties.

However, without specific studies on ligands derived from this compound, it is not possible to provide any detailed research findings, data tables, or discussion on their catalytic applications. The influence of the bromo and methyl substituents at the 4- and 5-positions of the phenol ring on the catalytic behavior of any potential phenoxy-imine metal complex remains uninvestigated.

Further research would be necessary to synthesize and characterize phenoxy-imine ligands from this compound, prepare their corresponding metal complexes, and evaluate their efficacy in catalytic applications. Such studies would be essential to determine if these specific ligands offer any advantages or unique reactivity in the field of catalysis.

Future Research Directions and Unexplored Avenues

Exploration of New Synthetic Pathways

The development of novel and efficient synthetic routes to 2-Amino-4-bromo-5-methylphenol and its derivatives is paramount for enabling further research and potential applications. Future investigations should focus on methodologies that offer improved yields, selectivity, and sustainability.

Key Research Objectives:

Green Chemistry Approaches: Investigation into eco-friendly synthetic methods, such as biocatalysis or the use of greener solvents and reagents, can significantly reduce the environmental impact of its production. chemrxiv.orgchemrxiv.orgsaspublishers.com The development of solid-state synthesis or microwave-assisted reactions could also offer more sustainable alternatives to traditional methods.

Catalytic C-H Functionalization: Direct and selective functionalization of the aromatic C-H bonds of simpler phenol (B47542) or aniline precursors could provide a more atom-economical and efficient synthetic strategy. nih.gov

Flow Chemistry Synthesis: The application of continuous flow technologies could enable better control over reaction parameters, leading to higher yields, improved safety, and easier scalability of the synthesis.

Potential Synthetic Strategies:

| Strategy | Description | Potential Advantages |

| Enzymatic Bromination | Utilizing bromoperoxidase enzymes for the regioselective bromination of a suitable aminophenol precursor. | High selectivity, mild reaction conditions, environmentally benign. |

| Palladium-Catalyzed Amination | Cross-coupling of a brominated phenol with an amino source using a palladium catalyst. | Good functional group tolerance, well-established methodology. |

| Electrochemical Synthesis | Employing electrochemical methods for both the bromination and amination steps. | Avoids the use of harsh chemical oxidants or reductants. |

Advanced Spectroscopic Studies for Dynamic Processes

While standard spectroscopic techniques provide a static picture of the molecule, advanced methods can offer insights into its dynamic behavior and interactions.

Areas for Spectroscopic Investigation:

Multidimensional NMR Spectroscopy: Techniques like 2D NMR (COSY, HSQC, HMBC) can be employed to unambiguously assign all proton and carbon signals, especially for more complex derivatives. Dynamic NMR studies could probe conformational changes and rotational barriers within the molecule. wisc.eduresearchgate.net

Time-Resolved Spectroscopy: Ultrafast laser spectroscopy can be used to study the excited-state dynamics of this compound, providing information on processes like intersystem crossing and fluorescence quenching. This is particularly relevant if the molecule is considered for applications in materials science or as a fluorescent probe.

Vibrational Spectroscopy with Isotopic Labeling: Combining infrared (IR) and Raman spectroscopy with isotopic substitution (e.g., deuterium for hydrogen) can help in the precise assignment of vibrational modes and provide a deeper understanding of intermolecular interactions, such as hydrogen bonding.

Deeper Computational Modeling of Complex Interactions

Computational chemistry offers a powerful tool to complement experimental studies by providing detailed insights into the electronic structure, reactivity, and intermolecular interactions of this compound.

Focus Areas for Computational Modeling:

Quantum Chemical Calculations: High-level ab initio and density functional theory (DFT) calculations can be used to accurately predict molecular properties such as bond dissociation energies, electron affinities, and spectroscopic parameters. xray.czacs.orgnih.gov These calculations can also elucidate the effects of the amino, bromo, and methyl substituents on the electronic properties of the phenol ring.

Molecular Dynamics Simulations: Simulations of this compound in different solvent environments can provide a detailed picture of its solvation dynamics and how it interacts with surrounding molecules. This is crucial for understanding its behavior in biological systems or in solution-phase applications.

Docking and QSAR Studies: If this molecule is explored for pharmaceutical applications, molecular docking simulations can predict its binding affinity and orientation within the active site of a target protein. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate its structural features with its biological activity, guiding the design of more potent analogs. nih.govmdpi.com

Targeted Drug Design based on Structure-Activity Relationships

The presence of amino, hydroxyl, and bromo functional groups on an aromatic scaffold suggests that this compound could serve as a valuable building block in drug discovery. nih.govfrontiersin.orgnih.govresearchgate.net

Potential Therapeutic Targets and Approaches:

Enzyme Inhibition: The phenolic hydroxyl and amino groups can participate in hydrogen bonding interactions within enzyme active sites, making it a candidate for the development of enzyme inhibitors.

Antimicrobial Agents: Halogenated phenols are known to possess antimicrobial properties. nih.gov Structure-activity relationship (SAR) studies could be conducted by synthesizing derivatives with modifications to the substituent groups to optimize their antimicrobial activity.

Prodrug Strategies: The functional groups of this compound could be masked to create prodrugs that are activated under specific physiological conditions, potentially reducing side effects and improving drug delivery. nih.gov

Illustrative SAR Study Design:

| Position of Modification | Type of Modification | Rationale |

| Amino Group | Acylation, Alkylation | To modulate basicity and lipophilicity. |

| Hydroxyl Group | Etherification, Esterification | To alter hydrogen bonding capacity and metabolic stability. |

| Aromatic Ring | Introduction of other substituents | To probe the electronic and steric requirements for activity. |

Development of Novel Materials with Tunable Properties

The reactivity of the amino and hydroxyl groups makes this compound a promising monomer or precursor for the synthesis of novel functional materials. rsc.orgresearchgate.net

Potential Material Applications:

Polymer Synthesis: It can be used as a monomer in the synthesis of polymers such as polyamides, polyimides, or epoxy resins. The presence of the bromine atom could impart flame-retardant properties to the resulting polymers.

Organic Electronics: Derivatives of this compound could be explored for their potential use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where the electronic properties can be tuned through chemical modification.

Sensor Development: The phenolic moiety can be functionalized to create chemosensors that exhibit a change in their optical or electronic properties upon binding to specific analytes.

Environmental Impact and Degradation Studies (e.g., microbial degradation)

Understanding the environmental fate of this compound is crucial, especially if it is to be produced and used on a larger scale. Brominated aromatic compounds can be persistent organic pollutants. nih.govinformaticsjournals.co.innih.govresearchgate.net

Key Research Questions:

Biodegradability: Studies on the microbial degradation of this compound are essential to determine its persistence in the environment. nih.govresearchgate.netnih.govmdpi.com Identifying microorganisms and enzymatic pathways responsible for its breakdown can inform bioremediation strategies.

Toxicity Assessment: Ecotoxicological studies are needed to evaluate the potential impact of this compound on various organisms in aquatic and terrestrial ecosystems.

Photodegradation: The susceptibility of the compound to degradation by sunlight should be investigated, as this can be a significant environmental degradation pathway.

Q & A

Q. Which databases and tools are recommended for literature reviews on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.